REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[C:6]([C:13](=O)[C:14]([O:16][CH3:17])=[O:15])=[CH:7][NH:8]2)([O-:3])=[O:2].C([SiH](CC)CC)C>C(O)(C(F)(F)F)=O>[NH4+:1].[OH-:2].[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]([CH2:13][C:14]([O:16][CH3:17])=[O:15])[CH2:7][NH:8]2)([O-:3])=[O:2] |f:3.4|
|
Name
|
|
Quantity
|
563 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C(=CNC2=CC=C1)C(C(=O)OC)=O
|
Name
|
|
Quantity
|
0.733 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of CH2Cl2
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C2C(CNC2=CC=C1)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |